

comparative analysis of glycolonitrile and its isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glycolonitrile**

Cat. No.: **B6354644**

[Get Quote](#)

An Essential Comparative Analysis of **Glycolonitrile** and Its Isomers for Researchers and Drug Development Professionals

In the landscape of organic chemistry and drug development, a thorough understanding of isomeric structures is paramount. This guide provides a detailed comparative analysis of **glycolonitrile** and its key isomers: methyl isocyanate, N-methyleneformamide, and 2-iminoacetaldehyde. All sharing the molecular formula C_2H_3NO , these isomers exhibit remarkably different chemical, physical, and biological properties, which are critical for their application and safety in research and pharmaceutical development.

Section 1: Physicochemical Properties

A comparative summary of the key physicochemical properties of **glycolonitrile** and its isomers is presented below. These properties fundamentally influence their behavior in chemical reactions and biological systems.

Property	Glycolonitrile (2-Hydroxyacetonitrile)	Methyl Isocyanate	N-Methyleneformamide	2-Iminoacetaldehyde
Molecular Formula	C ₂ H ₃ NO	C ₂ H ₃ NO	C ₂ H ₃ NO	C ₂ H ₃ NO
Molar Mass (g/mol)	57.05	57.05	59.07	57.05
Appearance	Colorless, oily liquid[1][2]	Colorless liquid[1][3]	Colorless, nearly odorless liquid[4]	No data available
Boiling Point (°C)	183 (decomposes slightly)[5]	39.1[2]	198-199[6][7]	97
Melting Point (°C)	-72[5]	-45[1]	-4[4][7]	-2
Density (g/mL)	1.104 at 20°C	0.923 at 27°C[1]	1.011 at 25°C[4] [7]	0.762
Solubility in Water	Soluble[1]	Reacts with water[1][8]	Miscible[4]	Highly soluble[9]
CAS Number	107-16-4[1]	624-83-9[1]	123-39-7[4]	6542-88-7[10]

Section 2: Synthesis and Reactivity

The synthesis and reactivity of these isomers are markedly different, dictating their utility as chemical intermediates and their stability under various conditions.

Glycolonitrile is synthesized from formaldehyde and hydrogen cyanide.[1] It is a versatile intermediate, notably used in the Strecker synthesis of amino acids.[1] Under alkaline conditions, it is prone to polymerization.[1]

Methyl isocyanate is produced by the reaction of methylamine with phosgene.[2] It is highly reactive, especially with nucleophiles like water, alcohols, and amines, which can lead to

runaway exothermic reactions.[1][8] This high reactivity is a key factor in its industrial applications and also its significant hazard.

N-Methyleneformamide can be synthesized by the reaction of methylamine with methyl formate or formamide.[4][6] It is a polar aprotic solvent and is more stable than formamide.[4]

2-Iminoacetaldehyde synthesis is less commonly described in readily available literature, but it can be prepared through various organic synthesis routes. As an imine and an aldehyde, it is expected to be reactive.

Logical Relationship of Isomer Stability

The relative stability of the isomers is a crucial factor in their potential natural occurrence and synthetic accessibility. Computational studies have shown that methyl isocyanate is the most stable isomer, followed by **glycolonitrile**.

[Click to download full resolution via product page](#)

Figure 1: Relative stability of **glycolonitrile** and its isomers.

Section 3: Biological Activity and Toxicity

The biological effects of these isomers are dramatically different, ranging from a key molecule in prebiotic chemistry to a potent toxin.

Glycolonitrile is considered a significant molecule in prebiotic chemistry, potentially leading to the formation of amino acids and nucleobases. However, it is also toxic as it can decompose into formaldehyde and hydrogen cyanide.[1]

Methyl isocyanate is an extremely toxic and volatile chemical.[1] Inhalation can cause severe respiratory distress, and it was the primary toxicant in the Bhopal disaster.[1][11] Its toxicity stems from its ability to carbamoylate a wide range of biological molecules.

N-Methyleneformamide has shown some antitumor activity in murine models.[5][12] Its toxicity is considered moderate compared to methyl isocyanate.

2-Iminoacetaldehyde, as an aldehyde, may exhibit antimicrobial and immunomodulatory activities.[\[13\]](#) However, specific data on its biological effects are limited.

Comparative Toxicity Profile

Isomer	Primary Hazard	Health Effects
Glycolonitrile	Toxic	Releases formaldehyde and cyanide.
Methyl Isocyanate	Extremely Toxic, Volatile	Severe respiratory and eye damage, potentially fatal. [1] [11]
N-Methyleneformamide	Harmful	Potential reproductive toxin.
2-Iminoacetaldehyde	Irritant (presumed)	Potential for irritation due to aldehyde group.

Section 4: Experimental Protocols

Synthesis of Glycolonitrile (Strecker Synthesis Intermediate)

Objective: To synthesize **glycolonitrile** from formaldehyde and hydrogen cyanide.

Materials:

- Formaldehyde solution (37%)
- Potassium cyanide (KCN)
- Sulfuric acid (H₂SO₄), concentrated
- Potassium hydroxide (KOH) solution (5%)
- Diethyl ether
- Anhydrous calcium sulfate

- Absolute ethanol

Procedure:

- Under a fume hood, dissolve potassium cyanide in water in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, and cool the flask in an ice-salt bath.
- Slowly add a diluted formaldehyde solution from the dropping funnel, ensuring the temperature does not exceed 10°C.
- After the addition is complete, continue stirring for 10 minutes.
- Slowly add dilute sulfuric acid while maintaining a low temperature. A precipitate of potassium sulfate will form.
- Adjust the pH of the solution to approximately 3.0 with a 5% potassium hydroxide solution.
- Add diethyl ether and shake the mixture well.
- Separate the ether layer and extract the aqueous layer continuously with ether for 48 hours.
- Dry the combined ether extracts over anhydrous calcium sulfate.
- Add absolute ethanol to the dried extract and remove the ether by distillation.
- Distill the residue under reduced pressure to obtain pure **glycolonitrile**.

Safety Precautions: This procedure involves highly toxic hydrogen cyanide and potassium cyanide. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Workflow for Comparative Toxicity Assessment

The following workflow outlines a general approach for comparing the cytotoxicity of **glycolonitrile** and its isomers.

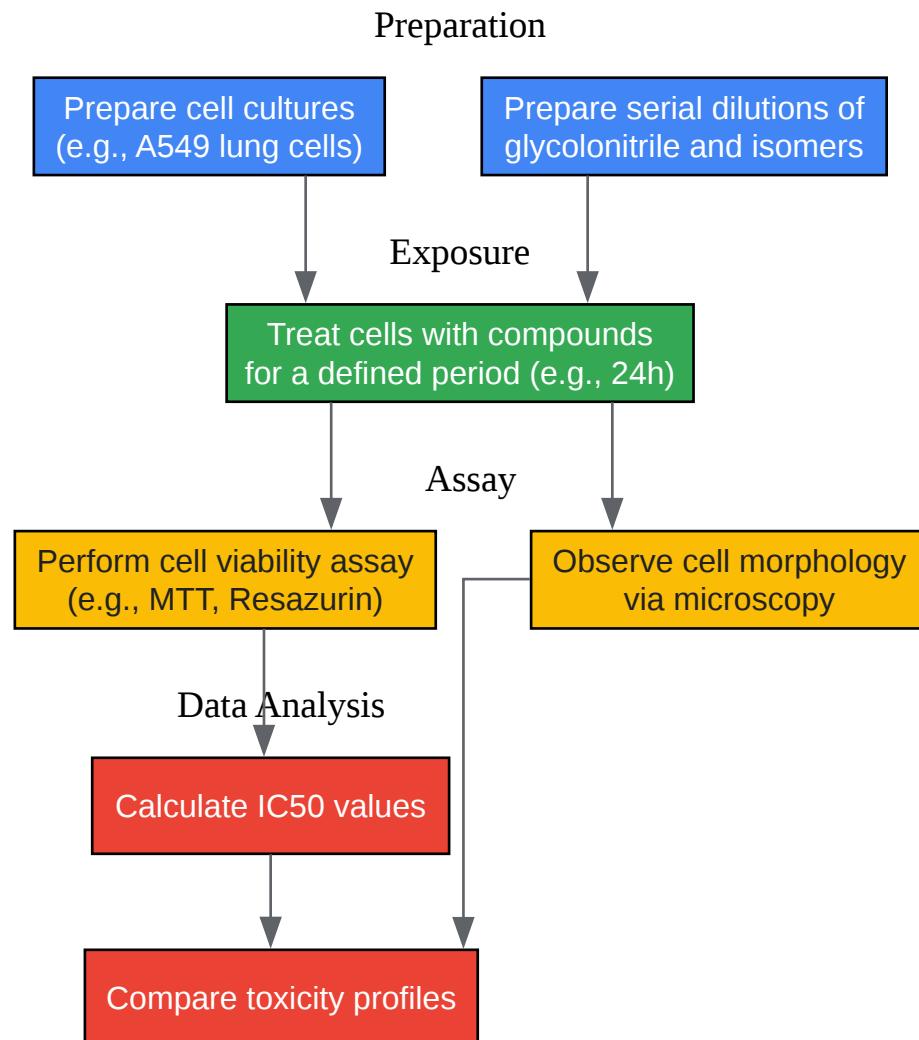

[Click to download full resolution via product page](#)

Figure 2: Workflow for in vitro cytotoxicity comparison.

Conclusion

This guide highlights the profound impact of isomeric structure on the properties and biological activities of C₂H₃NO compounds. While **glycolonitrile** serves as a valuable precursor in organic synthesis with implications for prebiotic chemistry, its isomer, methyl isocyanate, is an extremely hazardous substance. N-methyleneformamide presents as a stable solvent with potential therapeutic applications, and 2-iminoacetaldehyde's reactivity suggests a different spectrum of biological interactions. For researchers and drug development professionals, a

clear understanding of these differences is essential for safe handling, effective utilization in synthesis, and the exploration of their potential roles in biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 2. Methyl Isocyanate | Medical Management Guidelines | Toxic Substance Portal | ATSDR [www.cdc.gov]
- 3. Methyl Isocyanate | CH3NCO | CID 12228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methylformamide - Wikipedia [en.wikipedia.org]
- 5. N-methylformamide: antitumour activity and metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinfo.com [nbinfo.com]
- 7. N-Methylformamide CAS#: 123-39-7 [m.chemicalbook.com]
- 8. METHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Aminoacetaldehyde | C2H5NO | CID 363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. N-methylformamide: antitumour activity and metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative analysis of glycolonitrile and its isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6354644#comparative-analysis-of-glycolonitrile-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com